molecular formula C18H18ClN3O3 B2784848 (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 500584-95-2

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone

Cat. No. B2784848
CAS RN: 500584-95-2
M. Wt: 359.81
InChI Key: UPKKCAWPYYBWQL-UHFFFAOYSA-N
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Description

“(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone”, also known as Filastatin, is a novel inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis .

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone in laboratory experiments is its high affinity for certain receptors in the brain. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone. One area of interest is the development of new drugs based on this compound for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Finally, there is a need for more research on the potential toxicity of this compound and its effects on various physiological systems.

Synthesis Methods

The synthesis of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone involves the reaction of 4-nitrobenzaldehyde with 3-chloro-4-methylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone has been widely studied for its potential applications in scientific research. One of the main areas of interest is its use as a ligand in the development of new drugs. This compound has been shown to have high affinity for certain receptors in the brain, making it a promising candidate for the treatment of various neurological disorders.

properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-13-2-5-16(12-17(13)19)20-8-10-21(11-9-20)18(23)14-3-6-15(7-4-14)22(24)25/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKKCAWPYYBWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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